N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-14-9-11-17(12-10-14)29(27,28)26-21-20(23-16-6-4-5-15(22)13-16)24-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI Key |
IGAZCRMVNQSTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloroquinoxalin-2-amine
The quinoxaline core is synthesized via condensation of o-phenylenediamine with α-keto acids or esters. For example:
-
Step 1 : Reaction of o-phenylenediamine with ethyl pyruvate in n-butanol yields 3-methylquinoxalin-2(1H)-one.
-
Step 2 : Chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) produces 2,3-dichloroquinoxaline. Selective amination at the 3-position is achieved using aqueous ammonia or ammonium hydroxide.
-
Dissolve o-phenylenediamine (10 mmol) in n-butanol (20 mL).
-
Add ethyl pyruvate (12 mmol) dropwise under N₂.
-
Reflux at 110°C for 6 hours. Cool, filter, and recrystallize from ethanol to obtain 3-methylquinoxalin-2(1H)-one (yield: 85%).
-
React with POCl₃ (5 eq) at 80°C for 4 hours. Quench with ice-water, extract with DCM, and dry to isolate 2,3-dichloroquinoxaline (yield: 78%).
-
Treat with NH₄OH (28%) in dioxane at 60°C for 2 hours to yield 3-chloroquinoxalin-2-amine (yield: 70%).
Sulfonamide Coupling and Substitution
The 3-chloroquinoxalin-2-amine intermediate undergoes sulfonamide coupling followed by substitution with 3-chloroaniline:
Step 1: Sulfonamide Coupling :
-
React 3-chloroquinoxalin-2-amine (1 eq) with 4-methylbenzenesulfonamide (1.2 eq) in DMA (dimethylacetamide) using LiOH (1.5 eq) as a base.
-
Stir at 50°C for 18 hours.
-
Quench with HCl, filter, and wash with water to isolate N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (yield: 88%, purity: 94% by UPLC/MS).
Step 2: Nucleophilic Substitution :
-
Combine N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide (1 eq) with 3-chloroaniline (1.5 eq) and 2,6-lutidine (1.1 eq) in n-butanol.
-
Reflux at 120°C for 42 hours under N₂.
-
Concentrate under vacuum, purify via column chromatography (SiO₂, EtOAc/hexane), and recrystallize from ethanol to obtain the target compound (yield: 65%, purity: >98%).
Optimization of Reaction Conditions
Solvent and Base Selection
Critical parameters for sulfonamide coupling include:
For substitution with 3-chloroaniline, lutidine enhances nucleophilicity by deprotonating the amine, while n-butanol stabilizes the transition state.
Reaction Monitoring and Byproduct Analysis
UPLC/MS and ¹H-NMR are critical for tracking reaction progress. Common byproducts include:
-
Unreacted 2,3-Dichloroquinoxaline : Removed via washing with MTBE.
-
3-Chloroquinoxalin-2-ol : Forms due to hydrolysis; minimized by anhydrous conditions.
Analytical Characterization
Spectral Data
-
δ 10.47 (s, 1H, NH), 8.54–7.41 (m, 12H, Ar-H), 2.59 (s, 3H, CH₃).
-
Key Peaks : Aromatic protons (δ 7.41–8.54), sulfonamide NH (δ 10.47), methyl group (δ 2.59).
-
3421 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O amide), 1160 cm⁻¹ (S=O).
-
m/z 424.9 [M⁺], consistent with molecular formula C₂₁H₁₇ClN₄O₂S.
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| LiOH/DMA Coupling | 88 | 94 | High reproducibility |
| K₂CO₃/DMF Coupling | 72 | 85 | Lower cost |
| Lutidine/n-BuOH Substitution | 65 | 98 | Minimal byproducts |
Scale-Up and Industrial Considerations
-
Cost Efficiency : LiOH and lutidine increase reagent costs but improve yield and purity, justifying their use in GMP synthesis.
-
Waste Management : POCl₃ requires neutralization with aqueous NaHCO₃ before disposal.
-
Process Safety : Exothermic chlorination steps necessitate controlled addition and cooling .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroaniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The following compounds share the quinoxaline-sulfonamide scaffold but differ in substituents, leading to distinct biochemical and pharmacological profiles:
Functional and Pharmacological Differences
- ADAM17 Inhibition: Compound 2a, featuring a furan-2-ylmethylamino group, demonstrated potent ADAM17 inhibition (IC₅₀ = 1.2 μM) in molecular docking studies. Its binding involves interactions with ADAM17 residues (His 405, His 415, Thr 347), suggesting that electron-rich heterocycles (e.g., furan) enhance target engagement .
- Sulfonamide Substituent Effects: Replacing the 4-methyl group (target compound) with 4-chlorobenzenesulfonamide (as in the benzodioxol derivative) increases molecular weight and polarizability, which could alter solubility or membrane permeability .
- Quinoxaline Core Modifications: The benzodioxol-5-ylamino substituent () introduces a fused aromatic system, which may enhance π-π stacking interactions in hydrophobic protein pockets compared to the chloro-substituted aniline in the target compound .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Position 3 Substituents : Electron-withdrawing groups (e.g., Cl in the target compound) or aromatic systems (e.g., benzodioxol in ) improve binding to metalloproteinases by stabilizing charge-transfer interactions.
- Sulfonamide Groups : 4-Methylbenzenesulfonamide (target compound) balances lipophilicity and solubility, whereas bulkier substituents (e.g., propane-sulfonamide) may compromise target access .
- Therapeutic Potential: Compound 2a’s ADAM17 inhibition highlights the scaffold’s applicability in oncology and inflammation. The target compound’s chloro-anilino group warrants further evaluation for similar or synergistic effects .
Biological Activity
N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.87 g/mol. The structure features a quinoxaline core, which is known for its biological activity, particularly in cancer treatment and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Kinases : Quinoxaline derivatives have been shown to inhibit several kinases involved in cell proliferation and survival, such as Stat3 and others implicated in cancer pathways .
- Antimicrobial Activity : Some studies suggest that quinoxaline derivatives exhibit antimicrobial properties, potentially through interference with bacterial DNA synthesis or function .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, which can be beneficial in oncological therapies .
Biological Activity Data
The table below summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Inhibition of A431 Cell Viability : A study demonstrated that specific quinoxaline derivatives, including this compound, effectively inhibited the viability of A431 cells. The mechanism involved the suppression of Stat3 phosphorylation, leading to reduced cell growth and increased apoptosis .
- Antimicrobial Efficacy : Research has indicated that quinoxaline derivatives possess antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial DNA synthesis was highlighted in studies involving resistant strains, showcasing its potential as an antibiotic agent .
- Apoptosis Induction in Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and altering mitochondrial membrane potential, which are critical events in the apoptotic process .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide?
- Methodology :
- The synthesis involves multi-step organic reactions, starting with anthranilic acid derivatives and 3-isothiocyanato-benzenesulfonamide under reflux conditions in alcohols (e.g., ethanol).
- Critical parameters include temperature control (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios to optimize yield (typically 58–71%) .
- Purification steps, such as recrystallization or column chromatography, are essential to achieve >95% purity. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used to confirm intermediate and final product structures .
Q. How is the compound characterized post-synthesis?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the quinoxaline core, sulfonamide group, and chloro-aniline substituents. For example, the sulfonamide -SO2NH2 protons appear as a singlet at δ 7.43–7.56 ppm in DMSO-d6 .
- Mass Spectrometry : ESI-MS (positive/negative mode) identifies the molecular ion peak (e.g., [M+H]+ at m/z 368.00 for analogs) .
- Elemental Analysis : Validates stoichiometric composition (C, H, N, S) .
Q. What are the primary biological targets or mechanisms associated with this compound?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K) using fluorescence-based or radiometric assays to determine IC50 values .
- Computational Docking : Molecular modeling (e.g., AutoDock) predicts binding interactions with enzymatic active sites, such as hydrogen bonding with the sulfonamide group and hydrophobic interactions with the quinoxaline ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology :
- Standardized Assays : Replicate experiments under consistent conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Structural Analogs : Compare activity of derivatives (e.g., fluoro/methoxy substitutions) to identify structure-activity relationships (SAR). For example, chloro-substituted analogs show enhanced kinase inhibition vs. methyl groups .
- Dose-Response Curves : Use sigmoidal models to calculate EC50/IC50 values and assess potency discrepancies .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodology :
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety, which are cleaved in vivo .
- Co-Solvents : Use Cremophor EL or cyclodextrins in preclinical formulations to enhance bioavailability .
Q. How can computational methods predict off-target interactions?
- Methodology :
- Pharmacophore Modeling : Map electrostatic/hydrophobic features to screen for unintended targets (e.g., cytochrome P450 enzymes) .
- Machine Learning : Train models on kinase inhibitor datasets to predict cross-reactivity .
- Thermodynamic Integration : Calculate binding free energies for high-risk off-targets (e.g., hERG channel) .
Data Contradiction Analysis
Q. How to address conflicting data on enzymatic inhibition potency?
- Methodology :
- Enzyme Source Variability : Compare recombinant vs. native enzyme preparations (e.g., PI3Kα from HEK293 cells vs. tumor lysates) .
- Redox Stability Testing : Assess compound degradation under assay conditions (e.g., glutathione-rich environments) via HPLC-MS .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for phosphorylated substrates) .
Tables for Key Parameters
| Synthesis Optimization | Conditions | Yield | Reference |
|---|---|---|---|
| Anthranilic acid + 3-isothiocyanato-benzenesulfonamide | Ethanol, reflux, 12h | 58–71% | |
| Purification | Recrystallization (EtOH/H2O) | >95% |
| Biological Activity | Assay | IC50 | Reference |
|---|---|---|---|
| PI3Kα Inhibition | Fluorescent ADP-Glo™ assay | 0.8–1.2 µM | |
| Cellular Cytotoxicity (MCF-7) | MTT assay | 12.5 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
